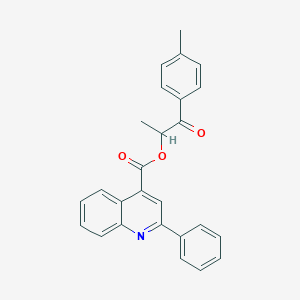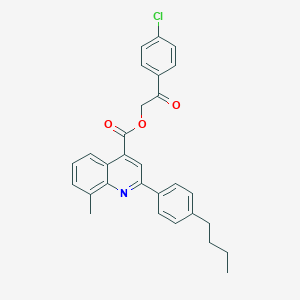![molecular formula C18H15BrN2O2S B339655 4-bromo-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B339655.png)
4-bromo-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide is a chemical compound with the molecular formula C18H15BrN2O2S and a molecular weight of 403.3 g/mol. This compound is characterized by the presence of a bromine atom, a pyridinylmethyl group, and a benzenesulfonamide moiety, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide typically involves the following steps:
Sulfonamidation: The formation of the sulfonamide group is carried out by reacting the brominated aromatic compound with a sulfonamide derivative under basic conditions, such as using sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine to form new derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4, reflux conditions.
Reduction: LiAlH4, NaBH4, dry ether, room temperature.
Substitution: Amine or thiol nucleophiles, TEA, DMF, elevated temperatures.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-bromo-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-bromo-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. The presence of the bromine atom and the pyridinylmethyl group enhances its binding affinity and specificity, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
4-bromo-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C18H15BrN2O2S |
|---|---|
Poids moléculaire |
403.3 g/mol |
Nom IUPAC |
4-bromo-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C18H15BrN2O2S/c19-16-3-7-18(8-4-16)24(22,23)21-17-5-1-14(2-6-17)13-15-9-11-20-12-10-15/h1-12,21H,13H2 |
Clé InChI |
KQINOEXPQWEJAM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC2=CC=NC=C2)NS(=O)(=O)C3=CC=C(C=C3)Br |
SMILES canonique |
C1=CC(=CC=C1CC2=CC=NC=C2)NS(=O)(=O)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


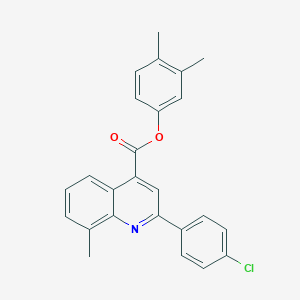


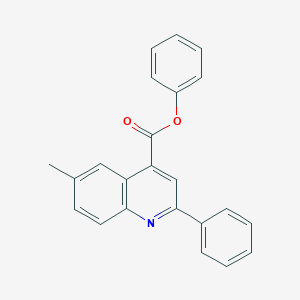
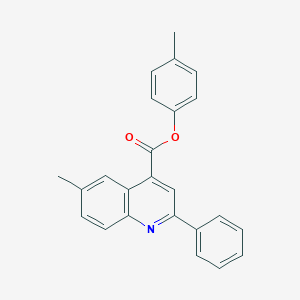

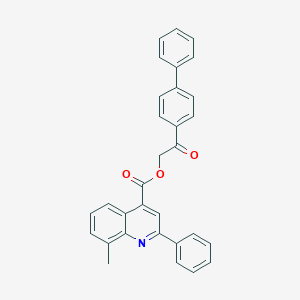
![3-[(diphenylacetyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B339588.png)




